molecular formula C26H23Cl2F3N4O3 B2472703 2-Chloro-3-[4-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)piperidino]naphthoquinone CAS No. 439108-72-2

2-Chloro-3-[4-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)piperidino]naphthoquinone

Cat. No.: B2472703
CAS No.: 439108-72-2
M. Wt: 567.39
InChI Key: BSFRNHWGAKYBGY-UHFFFAOYSA-N
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Description

This compound is a naphthoquinone derivative featuring a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group linked via a piperazine-piperidine-carbonyl bridge. The naphthoquinone core is substituted with chlorine at position 2 and a complex heterocyclic side chain at position 2. The trifluoromethyl group enhances metabolic stability, while the piperazine-piperidine moiety may improve solubility and target binding .

Properties

IUPAC Name

2-chloro-3-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]piperidin-1-yl]naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23Cl2F3N4O3/c27-19-13-16(26(29,30)31)14-32-24(19)34-9-11-35(12-10-34)25(38)15-5-7-33(8-6-15)21-20(28)22(36)17-3-1-2-4-18(17)23(21)37/h1-4,13-15H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFRNHWGAKYBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=C(C(=O)C5=CC=CC=C5C4=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl2F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-3-[4-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)piperidino]naphthoquinone is a complex organic compound belonging to the naphthoquinone family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of 2-chloro-3-naphthoquinones typically involves nucleophilic substitution reactions. The compound can be synthesized through a multi-step process that includes the reaction of 2,3-dichloro-1,4-naphthoquinone with various substituted amines and piperidines. The use of electron-donating groups significantly enhances the yield of the desired product .

Biological Activity

The biological activity of 2-chloro-3-naphthoquinones is extensive, with studies indicating several pharmacological effects:

  • Antimicrobial Activity : Several derivatives of naphthoquinones have shown significant antimicrobial properties against a range of bacteria and fungi. The presence of chloro and trifluoromethyl groups enhances their potency by affecting membrane permeability and enzyme inhibition .
  • Anticancer Properties : Research has indicated that naphthoquinones can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound exhibits selective cytotoxicity towards various cancer cell lines, making it a candidate for further development in cancer therapy .
  • Anti-inflammatory Effects : Some studies have reported that naphthoquinone derivatives can inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes linked to cancer progression and inflammation, such as topoisomerases and cyclooxygenases, which are critical targets in drug development .

Case Studies

Several studies have documented the biological effects of naphthoquinones:

  • Study on Anticancer Activity : A study investigated the effects of various naphthoquinone derivatives on human breast cancer cells (MCF-7). Results indicated that 2-chloro-3-naphthoquinone significantly reduced cell viability and induced apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of naphthoquinone derivatives against Staphylococcus aureus and Escherichia coli. The study found that the introduction of trifluoromethyl groups enhanced the antibacterial activity compared to non-substituted analogs .

Research Findings Summary

The following table summarizes key findings from recent research:

Activity Effect Mechanism References
AntimicrobialEffective against bacteria and fungiDisruption of cell membranes
AnticancerInduces apoptosis in cancer cellsOxidative stress, mitochondrial dysfunction
Anti-inflammatoryReduces pro-inflammatory markersInhibition of cytokine production
Enzyme inhibitionInhibits topoisomerases and cyclooxygenasesCompetitive inhibition at active sites

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthoquinone Derivatives

2-Chloro-3-(4-chlorobenzamido)-1,4-naphthoquinone ()

  • Structural Features : Chlorine at position 2, a 4-chlorobenzamido group at position 3.
  • Biological Activity: Exhibits anticancer, anti-inflammatory, and antiplatelet effects due to redox-active quinone and electron-withdrawing substituents .

Pyridinyl-Piperazine Derivatives

3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethylcyclohex-2-en-1-one ()

  • Structural Features: Shares the 3-chloro-5-(trifluoromethyl)-2-pyridinyl-piperazine motif but replaces naphthoquinone with a cyclohexenone core.
  • Biological Activity : Likely used in agrochemicals (similar to fluazuron in ) due to trifluoromethyl and pyridinyl groups .
  • Key Difference: The cyclohexenone core lacks redox activity, limiting its utility in oxidative stress-mediated therapies compared to naphthoquinones.

4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile ()

  • Structural Features : Benzonitrile linked to the pyridinyl-piperazine group.
  • Biological Activity : Nitriles often act as enzyme inhibitors; this compound may target cytochrome P450 or kinases .
  • Key Difference: The absence of a quinone core eliminates redox cycling, shifting its mechanism from pro-oxidant to direct enzyme inhibition.

Carboxylate and Amide Derivatives

2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethyl 4-fluorobenzoate ()

  • Structural Features : Ethyl 4-fluorobenzoate ester linked to the pyridinyl-piperazine group.
  • Key Difference: The ester functionality introduces hydrolytic instability, unlike the stable carbonyl-piperidino bridge in the target compound.

4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone ()

  • Structural Features: Phthalazinone core with a pyridinyl-piperazine-aniline side chain.
  • Biological Activity: Phthalazinones are known for antitumor and kinase inhibitory activities .
  • Key Difference: The phthalazinone core may engage in hydrogen bonding distinct from naphthoquinone’s redox interactions.

Research Findings and Implications

  • Electron-Withdrawing Groups: The trifluoromethyl and chloro substituents in the target compound enhance stability and electrophilicity, critical for interacting with cellular targets like NAD(P)H quinone oxidoreductase (NQO1) .
  • Conformational Flexibility : The piperazine-piperidine-carbonyl bridge likely improves binding to proteins with deep hydrophobic pockets, such as kinases or topoisomerases, compared to rigid analogs .
  • Metabolic Considerations: The naphthoquinone core may induce oxidative stress in cancer cells, while pyridinyl-piperazine derivatives without quinones may avoid this mechanism, favoring enzyme inhibition .

Preparation Methods

Synthesis of the Naphthoquinone Core

The naphthoquinone core is typically prepared from 1,4-dimethoxynaphthalene through a two-step process:

  • Functionalization at the 3-position : A benzyl or aryl group is introduced via Friedel-Crafts acylation or palladium-catalyzed coupling. For example, 3-benzylmenadione derivatives are synthesized using Buchwald-Hartwig coupling with palladium(II) acetate (Pd(dba)₂) and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride as a ligand.
  • Oxidative demethylation : The methoxy groups are cleaved using boron trichloride (BCl₃) and tetrabutylammonium iodide (TBAI) in dichloromethane at -78°C, yielding the quinone structure with >80% efficiency.

Table 1: Demethylation Conditions and Yields

Substrate Reagent System Temperature Yield (%)
1,4-Dimethoxynaphthalene BCl₃, TBAI -78°C 89
3-Benzyl-1,4-dimethoxy BCl₃, TBAI -78°C 78

Construction of the Piperidine-Piperazine-Carboxylate Bridge

The bridge is assembled through a sequence of alkylation and coupling reactions:

  • Piperazine alkylation : A piperazine derivative is alkylated with a chloroacetyl chloride intermediate, forming the piperazino carbonyl linkage. For instance, 4-(chlorocarbonyl)piperidine is reacted with piperazine in the presence of triethylamine (NEt₃) to form the carbamate bond.
  • Reductive amination : The piperidine moiety is introduced via reductive amination of a secondary amine with an aldehyde (e.g., formaldehyde) using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE). This step achieves yields of 65–85% under mild conditions.

Key Optimization Insight : Steric hindrance from the trifluoromethyl group necessitates prolonged reaction times (16–20 hours) for complete conversion.

Functionalization with the Pyridinyl Substituent

The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group is installed via two primary methods:

  • Buchwald-Hartwig amination : A palladium-catalyzed coupling between a bromopyridine derivative and the piperazine nitrogen. Using Pd(dba)₂ and a bulky phosphine ligand (Xantphos), this reaction proceeds in toluene at 110°C with 60–70% yield.
  • Nucleophilic aromatic substitution : Chlorine displacement on 2,3-dichloro-5-(trifluoromethyl)pyridine using piperazine as the nucleophile in dimethylformamide (DMF) at 80°C. This method offers higher regioselectivity but lower yields (50–55%) due to competing side reactions.

Final Assembly and Global Deprotection

The fully protected intermediate undergoes final deprotection to yield the target compound:

  • Coupling of fragments : The naphthoquinone core is linked to the piperidine-piperazine-carboxylate bridge via Mitsunobu reaction or SN2 displacement, with yields of 45–60%.
  • Acid-mediated deprotection : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) removes Boc (tert-butoxycarbonyl) protecting groups from the piperazine nitrogen, followed by purification via column chromatography.

Critical Challenge : The electron-withdrawing trifluoromethyl group destabilizes intermediates, requiring careful temperature control (-78°C to room temperature) during demethylation.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Reaction Steps

Step Method Yield (%) Purity (%)
Naphthoquinone demethylation BCl₃, TBAI 89 95
Piperazine alkylation Chloroacetyl chloride 75 90
Pyridinyl coupling Buchwald-Hartwig 70 88
Reductive amination NaBH(OAc)₃ 85 92

Route selection depends on scalability and functional group tolerance. The convergent strategy (assembling fragments separately before coupling) outperforms linear approaches, reducing byproduct formation.

Scalability and Industrial Considerations

Industrial-scale synthesis faces challenges in:

  • Catalyst cost : Palladium-based catalysts account for 30–40% of total synthesis costs. Ligand optimization (e.g., using cheaper imidazolium salts) reduces Pd loading without compromising yield.
  • Purification : The compound’s hydrophobicity necessitates silica gel chromatography or recrystallization from ethanol/water mixtures, with recovery rates of 70–80%.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-3-[4-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)piperidino]naphthoquinone, and what are the critical reaction conditions to ensure high yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Preparation of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl-piperazine fragment :

  • Use nucleophilic aromatic substitution under basic conditions (e.g., NaOH in DCM) to attach the piperazine group to the pyridine core .

Coupling with the naphthoquinone-piperidine core :

  • Employ carbodiimide-mediated amidation (e.g., EDC/HOBt) to link the piperazine-carbonyl group to the piperidine moiety.
  • Optimize solvent polarity (e.g., DMF or THF) and temperature (50–70°C) to enhance reaction efficiency .

Q. Critical Conditions :

ParameterOptimal Range
Reaction pH8–10 (for amine activation)
Catalyst1–2 mol% Pd(PPh₃)₄ for cross-coupling steps
PurificationColumn chromatography (silica gel, hexane/EtOAc gradient)

Reference : Synthesis of analogous pyridine-piperazine systems highlights the importance of controlled anhydrous conditions and catalyst selection .

Q. How can spectroscopic techniques confirm the structure of this compound, particularly distinguishing regioisomers or stereochemical ambiguities?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Identify distinct proton environments:
  • Piperazine N–H protons (δ 2.5–3.5 ppm, broad).
  • Trifluoromethyl group (δ 120–125 ppm in ¹³C).
    • Regioisomer differentiation: Compare coupling constants (J) for pyridine protons (e.g., para vs. meta substitution) .
  • IR Spectroscopy :
    • Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and piperazine N–H bends (~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) :
    • Verify molecular ion ([M+H]⁺) with <2 ppm error to exclude structural ambiguities.

Reference : IR and HRMS were critical in confirming pyridazinone derivatives .

Advanced Research Questions

Q. What strategies optimize coupling efficiency between the naphthoquinone core and the piperazine-piperidine moiety during synthesis?

Methodological Answer:

  • Catalyst Screening : Test palladium (e.g., Pd(OAc)₂) or copper catalysts (CuI) for Suzuki-Miyaura couplings if aryl halides are involved .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Additives like DMAP can enhance nucleophilicity.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining >80% yield .

Data Contradiction Resolution : If low yields persist, analyze by-products via LC-MS to identify hydrolysis or dimerization side reactions.

Reference : Similar coupling challenges in pyridine-piperidine systems were resolved using microwave acceleration .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Measure plasma stability, protein binding, and CYP450 metabolism using LC-MS/MS.
    • Adjust formulations (e.g., PEGylation) to improve bioavailability if poor absorption is observed in vivo .
  • Assay Conditions :
    • Replicate in vivo redox conditions (e.g., glutathione levels) during in vitro testing to account for naphthoquinone redox cycling .

Reference : Discrepancies in pyrimidine-based compounds were attributed to metabolic instability, resolved via prodrug strategies .

Q. What computational modeling approaches predict binding affinity to enzyme targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) :
    • Use the crystal structure of homologous enzymes (e.g., cytochrome P450) to model interactions with the trifluoromethyl-pyridine group.
    • Prioritize poses with hydrogen bonds to piperazine NH and π-π stacking with naphthoquinone .
  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-protein stability over 100 ns (AMBER force field) to assess conformational flexibility.

Reference : Pyrazolo-pyrimidine docking studies guided SAR for kinase inhibitors .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Fragment Replacement :
    • Substitute the trifluoromethyl group with –CF₂H or –OCF₃ to modulate electron-withdrawing effects.
    • Replace piperidine with morpholine to alter steric bulk (synthesized via methods in ).
  • Biological Testing :
    • Screen analogs against related enzymes (e.g., PDE4 vs. PDE5) to identify selectivity drivers.

Reference : Fluorine analogs of pyrazole carboxamides showed enhanced selectivity in SAR studies .

Q. Table 1: Key Synthetic Challenges and Solutions

ChallengeSolutionEvidence
Low coupling yieldMicrowave-assisted synthesis
Regioisomer formationHRMS/NOE NMR analysis
Metabolic instabilityProdrug formulation

Q. Table 2: Computational Tools for Target Interaction Analysis

ToolApplicationReference
AutoDock VinaBinding pose prediction
AMBER MDConformational stability
DFT CalculationsElectronic effects of –CF₃

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